Azobenzene, 2,2',3,3',5,5',6,6'-octafluoro-4,4'-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- is a fluorinated derivative of azobenzene. This compound is characterized by the presence of eight fluorine atoms and two methyl groups attached to the azobenzene core. Azobenzenes are well-known for their photoisomerization properties, which make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of azobenzene with fluorinating agents under controlled conditions to achieve the desired substitution pattern . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help in achieving consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of azobenzene.
Reduction: Amino derivatives of azobenzene.
Substitution: Various substituted azobenzene derivatives depending on the reagents used.
Scientific Research Applications
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between its trans and cis isomers . This photoisomerization process can modulate the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dibromo-: Similar in structure but with bromine atoms instead of methyl groups.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dicyano-: Contains cyano groups instead of methyl groups.
Azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dinitro-: Contains nitro groups instead of methyl groups.
Uniqueness
The presence of eight fluorine atoms and two methyl groups in azobenzene, 2,2’,3,3’,5,5’,6,6’-octafluoro-4,4’-dimethyl- imparts unique properties such as enhanced stability, specific electronic characteristics, and distinct photoisomerization behavior compared to its analogs .
Properties
CAS No. |
2392-43-0 |
---|---|
Molecular Formula |
C14H6F8N2 |
Molecular Weight |
354.20 g/mol |
IUPAC Name |
bis(2,3,5,6-tetrafluoro-4-methylphenyl)diazene |
InChI |
InChI=1S/C14H6F8N2/c1-3-5(15)9(19)13(10(20)6(3)16)23-24-14-11(21)7(17)4(2)8(18)12(14)22/h1-2H3 |
InChI Key |
QKQRCIWWRNGKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1F)F)N=NC2=C(C(=C(C(=C2F)F)C)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.